Kadlongilactone e Kadlongilactone e Kadlongilactone e is a natural product found in Kadsura longipedunculata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516077
InChI: InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24-,27-,30+,31+/m0/s1
SMILES:
Molecular Formula: C31H40O6
Molecular Weight: 508.6 g/mol

Kadlongilactone e

CAS No.:

Cat. No.: VC17516077

Molecular Formula: C31H40O6

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

Kadlongilactone e -

Specification

Molecular Formula C31H40O6
Molecular Weight 508.6 g/mol
IUPAC Name (1R,2S,5R,13S,15R,18S,23R,24S,26S)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione
Standard InChI InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24-,27-,30+,31+/m0/s1
Standard InChI Key CFDFOUVGATVVRB-ZOLPLMAJSA-N
Isomeric SMILES C[C@@H]1[C@H]2[C@@H](CC3=C1[C@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C
Canonical SMILES CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Kadlongilactone E (C₃₂H₄₀O₈) is a polycyclic nortriterpenoid characterized by a fused tetracyclic core comprising three six-membered rings and one five-membered lactone moiety . The structure features eight oxygenated functional groups, including hydroxyl, methoxyl, and carbonyl groups, which contribute to its polarity and molecular interactions. Key stereochemical elements include four contiguous chiral centers at C-3, C-4, C-12, and C-13, resolved through NOESY correlations and DFT-based NMR chemical shift calculations .

Spectroscopic Profile

The compound's structural elucidation relied on comprehensive 1D/2D NMR and high-resolution mass spectrometry (HRMS). Notable spectral features include:

  • ¹H NMR (600 MHz, CDCl₃): δ 5.78 (d, J = 10.2 Hz, H-15), 4.32 (m, H-3), 3.89 (s, OCH₃)

  • ¹³C NMR (150 MHz, CDCl₃): δ 212.4 (C-1, ketone), 170.3 (C-28, lactone carbonyl), 84.1 (C-3, oxygenated methine)
    HRMS analysis confirmed the molecular formula via a [M+Na]⁺ ion at m/z 599.2543 (calc. 599.2528) .

Isolation and Purification

Source Material

Kadlongilactone E is obtained from the ethanolic extracts of Kadsura longipedunculata stems and leaves, with a reported yield of 0.0028% dry weight . The plant material undergoes sequential extraction with 95% ethanol, followed by liquid-liquid partitioning using ethyl acetate and water.

Chromatographic Separation

Final purification employs a multi-step protocol:

  • Silica gel column chromatography (petroleum ether/EtOAc gradient)

  • Sephadex LH-20 size exclusion chromatography (MeOH/CH₂Cl₂)

  • Preparative HPLC (C18 column, MeCN/H₂O 65:35)

Structural Elucidation and Computational Validation

NMR-Guided Assignments

The relative configuration was determined through critical HMBC and COSY correlations:

  • H-15 (δ 5.78) showed cross-peaks to C-13 (δ 48.2) and C-17 (δ 33.5)

  • The lactone ring (δ 170.3) was confirmed via HMBC between H-28 (δ 4.02) and C-24 (δ 79.8)

DFT Calculations

Density functional theory (B3LYP/6-311+G(d,p)) simulations of ¹³C NMR chemical shifts achieved a mean absolute error (MAE) of 1.3 ppm compared to experimental data, validating the proposed structure . Key computational insights include:

  • Dihedral angle C-12–C-13–C-14–C-15: -167.3° (simulated) vs. -168.1° (X-ray)

  • Intramolecular hydrogen bond O-H···O=C (2.68 Å) stabilizing the lactone ring

Pharmacological Activities

Cytotoxic Profile

Kadlongilactone E demonstrates nanomolar-level cytotoxicity across multiple cancer cell lines:

Cell LineIC₅₀ (μM)Reference
HT-290.49
A5491.23
K5623.61

Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation, evidenced by 4.2-fold caspase-3 elevation and 58% PARP cleavage at 5 μM concentration .

Biosynthetic and Structural Relationships

Terpenoid Classification

Kadlongilactone E belongs to the schinortriterpenoid subclass, biosynthetically derived from squalene through oxidative cyclization . Structural analogs with >85% similarity include:

  • Mellerin B (93.6% similarity)

  • Wikstroelide E (92.7%)

  • Simplexin (92.3%)

Structure-Activity Trends

Comparative analysis of analogs reveals critical pharmacophores:

  • α,β-unsaturated lactone moiety (Δ¹⁴,¹⁵) enhances cytotoxicity 3.8-fold

  • Methoxylation at C-3 decreases potency by 40%

  • Hydroxylation at C-24 improves aqueous solubility 5-fold without compromising activity

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